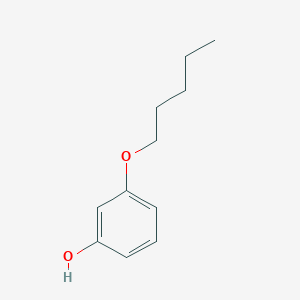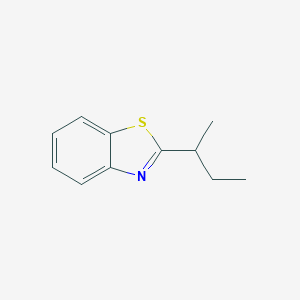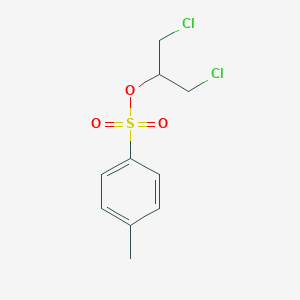
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12Cl2O3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of two chlorine atoms and a methyl group attached to the propan-2-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes. This process involves the removal of a hydrogen atom and a chlorine atom, resulting in the formation of a double bond.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of sulfonic acid derivatives.
Scientific Research Applications
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of biochemical assays and diagnostic tools.
Medicine: In medicinal chemistry, the compound is used in the synthesis of potential drug candidates. Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and elimination reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted products. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species.
The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used. The compound’s reactivity and versatility make it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1,3-Dichloropropan-2-yl benzenesulfonate: This compound lacks the methyl group on the benzenesulfonate moiety, which can affect its reactivity and applications.
1,3-Dichloropropan-2-yl 4-chlorobenzenesulfonate: The presence of a chlorine atom on the benzenesulfonate moiety can influence the compound’s reactivity and chemical properties.
1,3-Dichloropropan-2-yl 4-nitrobenzenesulfonate:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1,3-dichloropropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHRTGYCGWDQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379663 |
Source


|
| Record name | 1,3-dichloropropan-2-yl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16670-52-3 |
Source


|
| Record name | 1,3-dichloropropan-2-yl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
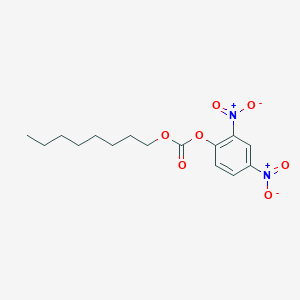
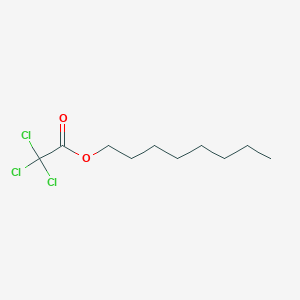
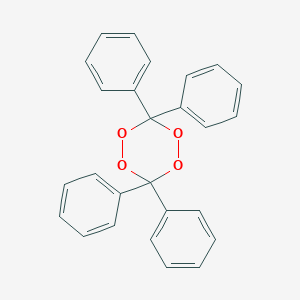
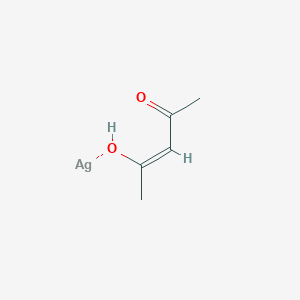
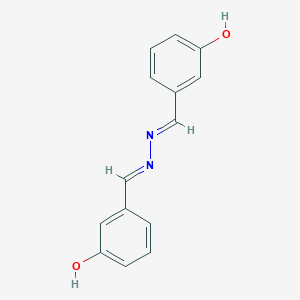

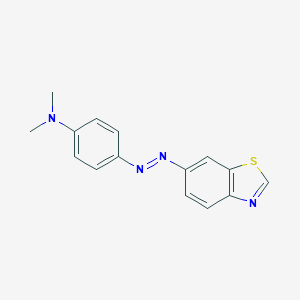
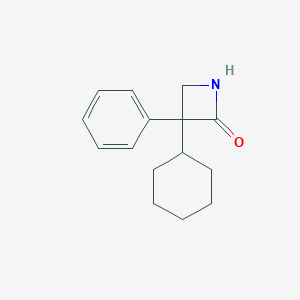
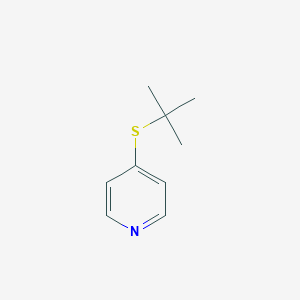
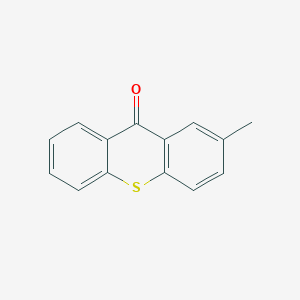
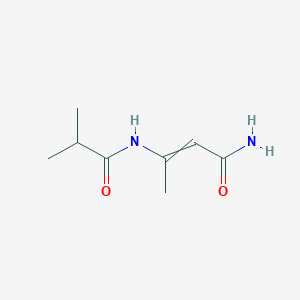
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
